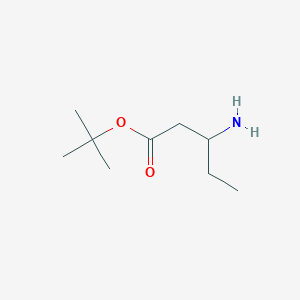

tert-Butyl 3-aminopentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-aminopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(10)6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZKLOMEOUQHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550485-50-1 | |

| Record name | tert-butyl 3-aminopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of Tert Butyl 3 Aminopentanoate

Selective Cleavage of the tert-Butyl Ester Group

The deprotection of the tert-butyl ester in tert-butyl 3-aminopentanoate is a common and crucial transformation, typically achieved under acidic conditions. This process converts the ester back to a carboxylic acid, a key functional group for subsequent reactions such as amide bond formation.

Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong acid commonly employed for the cleavage of tert-butyl protecting groups. The reaction proceeds through protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation. This method is highly efficient for the deprotection of various amino acid esters. The general mechanism involves the formation of a protonated ester, which then fragments to yield the carboxylic acid and a tert-butyl cation. The tert-butyl cation is subsequently neutralized, often by forming isobutene gas.

While specific studies on this compound are limited, the deprotection of structurally similar tert-butyl esters of amino acids is well-documented. For instance, the cleavage of tert-butyl esters in N-protected amino acids is a standard procedure in peptide synthesis. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature.

Deprotection in Mixtures with Scavengers (e.g., Triethylsilane)

During the acid-catalyzed deprotection, the highly reactive tert-butyl cation generated can lead to unwanted side reactions by alkylating nucleophilic residues within the molecule or other molecules in the reaction mixture. To prevent these side reactions, scavengers are often added to the reaction mixture.

| Deprotection Method | Reagents | Typical Conditions | Products |

| Acid-Catalyzed Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | 3-Aminopentanoic Acid, Isobutylene |

| Deprotection with Scavengers | TFA, Triethylsilane (TES) | DCM, Room Temperature | 3-Aminopentanoic Acid, Isobutane |

Transformations Involving the Amine Functionality

The primary amine group of this compound is a nucleophilic center and can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and amide bond formation. These reactions are fundamental in modifying the structure and properties of the molecule for various applications.

N-Alkylation Reactions

N-alkylation of the primary amine introduces an alkyl group onto the nitrogen atom, forming a secondary amine. This reaction is typically achieved by reacting the amine with an alkyl halide. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts, as the product secondary amine is often more nucleophilic than the starting primary amine masterorganicchemistry.com.

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing protecting group strategies. While specific literature detailing the N-alkylation of this compound is scarce, general methods for the selective mono-N-alkylation of amino alcohols, which share functional similarities, have been developed and could potentially be adapted organic-chemistry.org.

N-Acylation Reactions

N-acylation involves the reaction of the amine group with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. This is a robust and widely used reaction in organic synthesis. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond.

For this compound, N-acylation would yield an N-acyl-3-aminopentanoate derivative. This reaction is generally high-yielding and can be carried out under mild conditions, often in the presence of a base to neutralize the acid byproduct. The tert-butyl ester group is typically stable under these conditions, allowing for selective modification of the amine functionality.

Formation of Amide Bonds

The amine functionality of this compound can react with a carboxylic acid to form an amide bond, a cornerstone of peptide chemistry. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to enhance its electrophilicity. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The formation of an amide bond between this compound and a carboxylic acid would result in a dipeptide-like structure, where the tert-butyl ester can be subsequently removed if desired. This transformation is fundamental in the synthesis of peptides and other complex molecules containing amide linkages.

| Transformation | Reactant | Typical Reagents | Product |

| N-Alkylation | Alkyl Halide | Base | N-Alkyl-tert-butyl 3-aminopentanoate |

| N-Acylation | Acid Chloride/Anhydride | Base | N-Acyl-tert-butyl 3-aminopentanoate |

| Amide Bond Formation | Carboxylic Acid | Coupling Reagents (e.g., DCC, EDC) | N-(Carboxy)-tert-butyl 3-aminopentanoate |

Reductive Transformations of Amine Precursors

The synthesis of β-amino esters like this compound can be achieved through the reductive amination of a corresponding β-keto ester. This process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine.

A plausible synthetic route to this compound involves the reductive amination of tert-butyl 3-oxopentanoate. The reaction can proceed via a two-step or a one-pot process. In a typical one-pot reaction, the keto ester is treated with an ammonia (B1221849) source and a reducing agent.

Table 1: Reagents for Reductive Amination of tert-Butyl 3-oxopentanoate

| Amine Source | Reducing Agent | Typical Solvent |

| Ammonia | Sodium cyanoborohydride | Methanol |

| Ammonium acetate | Sodium triacetoxyborohydride (B8407120) | Dichloromethane |

| Ammonium formate | Formic acid (Leuckart reaction) | None |

The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride and sodium triacetoxyborohydride are favored as they are mild enough to not reduce the ketone directly but are effective in reducing the intermediate iminium ion. wikipedia.org The Leuckart reaction, which uses formic acid as both the reducing agent and the ammonia source (via ammonium formate), offers an alternative metal-free method.

Modifications of the Pentanoate Carbon Backbone

The carbon backbone of this compound offers several sites for modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The α-carbon (C2) of this compound possesses acidic protons that can be removed by a strong base to form a carbanion, specifically an ester enolate. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base to prevent side reactions such as Claisen condensation or hydrolysis of the ester. Lithium diisopropylamide (LDA) is a commonly used base for this purpose.

Once formed, the enolate can react with a variety of electrophiles, primarily alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org182.160.97

Table 2: Alkylation of this compound at the α-Carbon

| Base | Electrophile (R-X) | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide | tert-Butyl 3-amino-2-methylpentanoate |

| Lithium diisopropylamide (LDA) | Benzyl bromide | tert-Butyl 3-amino-2-benzylpentanoate |

| Sodium hydride (NaH) | Ethyl iodide | tert-Butyl 3-amino-2-ethylpentanoate |

The reaction is sensitive to steric hindrance, and primary alkyl halides are the most effective electrophiles. The amino group must be protected, for instance as a Boc-carbamate, to prevent it from interfering with the base or the electrophile.

Direct functionalization of the γ-carbon (C3) is challenging due to the presence of the amino group. However, the amino group itself is a key site for transformations that can indirectly modify the properties of this position. The primary amine can act as a nucleophile in a variety of reactions.

Common derivatizations of the amino group include acylation, sulfonylation, and alkylation. These modifications can alter the steric and electronic properties of the molecule and can be used to introduce further functionality.

Table 3: Derivatization of the Amino Group of this compound

| Reagent | Reaction Type | Product Functional Group |

| Acetyl chloride | Acylation | Amide |

| Benzoyl chloride | Acylation | Amide |

| p-Toluenesulfonyl chloride | Sulfonylation | Sulfonamide |

| Benzyl bromide | Alkylation | Secondary amine |

These reactions typically proceed under basic conditions to deprotonate the ammonium salt and generate the free amine for reaction.

The ethyl group at the C4 position constitutes the side-chain of the pentanoate backbone. While direct functionalization of this unactivated alkyl chain is difficult, strategies can be envisioned that rely on the modification of precursors or the introduction of functionality through multi-step sequences.

One hypothetical approach could involve the synthesis of a derivative of this compound where the side chain contains a reactive handle. For example, starting from a precursor with a terminal alkene or alkyne on the side chain would allow for a wide range of subsequent modifications using established methodologies like hydroboration-oxidation, dihydroxylation, or click chemistry.

Another strategy involves the use of bifunctional reagents to link the amino group to other molecules, effectively creating a modified side-chain. For instance, reaction with a succinic anhydride derivative would introduce a carboxylic acid-terminated side chain, which could then be further elaborated.

Applications of Tert Butyl 3 Aminopentanoate As a Key Synthetic Intermediate

Building Block for Complex Organic Scaffolds

In organic synthesis, the construction of complex molecular frameworks often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. mdpi.com Tert-butyl 3-aminopentanoate serves this purpose effectively. Its primary amine can undergo a variety of chemical transformations, such as acylation, alkylation, and arylation, allowing for the attachment of diverse substituents.

Simultaneously, the tert-butyl ester group provides robust protection for the carboxylic acid functionality under many reaction conditions, yet it can be selectively removed under acidic conditions to reveal the free carboxylic acid for further modification, such as amide bond formation. This dual reactivity enables chemists to build intricate molecular scaffolds in a controlled, stepwise manner, making it a valuable precursor for the synthesis of small molecule libraries and targeted therapeutic agents. mdpi.com

Role in Peptide and Peptidomimetic Chemistry

The field of peptide science has particularly benefited from the use of non-natural amino acids like this compound. Its incorporation into peptide-like structures can impart unique properties not achievable with natural α-amino acids.

Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape. nih.gov

The incorporation of β-amino acids, such as the derivative of this compound, is a well-established method for inducing specific secondary structures, like turns and helices, in peptide chains. nih.gov This structural pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and efficacy. nih.gov The defined stereochemistry and backbone extension provided by this building block are thus instrumental in the rational design of potent and selective peptidomimetics. mdpi.com

Utility in Solid-Phase Peptide Synthesis (General Context)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. nih.gov A widely used strategy in SPPS is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.com In this methodology, the temporary N-terminal protecting group (Fmoc) is removed with a mild base, while the more permanent side-chain and C-terminal protecting groups are acid-labile. seplite.comnih.gov

The table below summarizes the compatibility of the tert-butyl ester group within the two major SPPS strategies.

| SPPS Strategy | Nα-Protection | Side Chain/Ester Protection | Deprotection Condition for Nα | Final Cleavage Condition | Compatibility of tert-Butyl Ester |

| Fmoc/t-Bu | Fmoc (Base-labile) | t-Bu (Acid-labile) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | High |

| Boc/Bzl | Boc (Acid-labile) | Bzl (Strong acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Low |

Intermediate in Natural Product Total Synthesis Research

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. Modified amino acids are often key components of complex natural products with significant biological activity.

Precursor for Analogs of Naturally Occurring Amino Acids

This compound can serve as a starting material for the synthesis of analogs of natural amino acids. nih.gov Its carbon backbone can be further functionalized to introduce new chemical groups, or its stereochemistry can be controlled to produce specific isomers. These novel amino acid analogs can then be used to synthesize modified versions of natural products. This approach is critical in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers systematically alter the structure of a parent compound to understand how these changes affect its biological activity and to develop new therapeutic agents with improved properties. nih.gov

Development of Novel Medicinal Chemistry Scaffolds

While direct applications of this compound in marketed drugs are not prominent, its utility lies in its role as a precursor for various molecular frameworks that are central to medicinal chemistry. As a member of the β-amino ester class, it is instrumental in constructing heterocyclic systems that form the core of many therapeutic agents.

One of the most significant applications of β-amino esters is in the synthesis of β-lactams, a class of compounds famous for its antibiotic properties (e.g., penicillins and cephalosporins). The four-membered azetidinone ring of β-lactams is a key pharmacophore. The synthesis often involves the cyclization of β-amino acids or their ester derivatives nih.govnih.gov. The reaction typically proceeds via the formation of an amide bond between the amine and the carboxyl group, a transformation for which this compound is well-suited. The general process involves the activation of the carboxyl group (or in this case, the ester) and subsequent intramolecular nucleophilic attack by the amine nitrogen. The use of this compound allows for controlled cyclization, leading to the desired β-lactam core structure, which can then be further functionalized to create novel antibiotic candidates or other bioactive molecules.

Furthermore, the fundamental structure of this amino ester can be utilized in the generation of other heterocyclic scaffolds. Through carefully designed reaction sequences, the amine and ester functionalities can be made to react with other reagents to form larger ring systems, such as piperidines and other nitrogen-containing heterocycles, which are prevalent in many classes of drugs core.ac.ukresearchgate.net.

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral amines, in particular, are ubiquitous in pharmaceuticals hilarispublisher.com. This compound, possessing a stereocenter at the C3 position, can serve as a chiral building block for the synthesis of more complex enantiomerically pure molecules.

Stereoselective synthesis can leverage the existing chirality of the starting material to produce a single desired stereoisomer of the final product. For instance, chiral β-amino esters are valuable precursors in the asymmetric synthesis of substituted piperidines, which are core structures in numerous alkaloids and active pharmaceutical ingredients nih.govacs.orgwhiterose.ac.uk. Synthetic strategies may involve the intramolecular cyclization of ω-amino β-keto esters derived from chiral β-amino esters nih.govacs.org. By starting with an enantiomerically pure form of a β-amino ester like this compound, chemists can control the stereochemistry of the final piperidine ring, which is crucial for its biological activity.

The synthesis of chiral β-amino acid derivatives is another area where this compound is relevant. Catalytic enantioselective conjugate addition reactions are a primary method for accessing these derivatives, which are fundamental building blocks for biologically active peptides and small-molecule drugs nih.gov.

Contributions to Polymer Synthesis Research (General Relevance to Amino Esters)

The field of biomedical materials has seen significant advancements through the development of functional polymers. Amino esters, such as this compound, are key monomers in the synthesis of a class of biodegradable polymers known as poly(β-amino esters) (PBAEs) nih.govacs.orgresolvemass.carug.nl. These polymers are synthesized through the Michael addition of a primary or secondary amine to a diacrylate ester acs.orgrug.nl.

PBAEs have garnered considerable interest for biomedical applications, particularly in the delivery of therapeutic agents like nucleic acids (siRNA, pDNA) and anticancer drugs acs.orgresolvemass.carug.nl. Their appeal stems from several key characteristics:

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, breaking down into smaller, non-toxic molecules that can be cleared by the body resolvemass.ca.

pH-Responsiveness: The tertiary amines within the polymer chain can be protonated at lower pH values, such as those found in endosomes. This charge change can facilitate the release of the therapeutic cargo within the target cell through a "proton sponge" effect nih.gov.

Tunable Properties: The properties of the PBAE can be readily modified by changing the specific amine and diacrylate monomers used in the synthesis. This allows for the creation of a diverse library of polymers with varying characteristics such as hydrophobicity, charge density, and degradation rate, enabling the optimization of the polymer for a specific drug delivery application nih.govresolvemass.ca.

The table below illustrates how small changes in the structure of the monomers used to create PBAEs can result in significant differences in their physicochemical properties, which in turn affects their performance as siRNA delivery vectors nih.govacs.orgnih.gov.

| Polymer Name | Monomer A (Amine) | Monomer B (Diacrylate) | Molecular Weight (Mn, kDa) | Polydispersity (PDI) | Effective pKa | Hydrophobicity (cLogP) |

| Poly0 | Amine 0 | Diacrylate X | 2.0 | 1.37 | ~6.0 | 6.5 |

| Poly2 | Amine 2 | Diacrylate X | 3.8 | 1.17 | ~6.1 | 7.2 |

| Poly2O | Amine 2O | Diacrylate X | 2.3 | 1.29 | ~6.3 | 7.5 |

| Poly3 | Amine 3 | Diacrylate X | 2.3 | 1.13 | 6.21 | 7.86 |

This table is representative of data found in the literature and demonstrates the tunability of PBAE properties.

Computational and Theoretical Investigations of Tert Butyl 3 Aminopentanoate

Conformational Analysis and Energy Landscapes

The flexibility of the acyclic carbon chain in tert-butyl 3-aminopentanoate gives rise to a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in space and the energy barriers between them.

The conformational preferences of this compound are largely governed by a balance of intramolecular interactions and stereoelectronic effects. A key interaction is the potential for intramolecular hydrogen bonding between the amino group (-NH₂) and the carbonyl oxygen of the ester group. This interaction can lead to the formation of a pseudo-six-membered ring, significantly stabilizing certain conformations. nih.govresearchgate.net The strength of this hydrogen bond would be influenced by the solvent environment, with nonpolar solvents favoring such intramolecular associations.

Stereoelectronic effects also play a critical role. The ester group itself generally prefers a planar conformation, with the C-O single bond syn-periplanar to the C=O double bond to maximize orbital overlap. The bulky tert-butyl group will sterically influence the orientation of adjacent rotatable bonds to minimize van der Waals strain. The gauche effect may also influence the dihedral angles of the pentanoate backbone.

A systematic conformational search, employing methods like molecular mechanics or ab initio calculations, would be necessary to map the energy landscape. The results would likely show a preference for folded conformations stabilized by the O⋅⋅⋅H-N hydrogen bond over extended, linear conformations.

Interactive Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available.

| Conformer | Description | Dihedral Angle (C₂-C₃-C₄-N) | Intramolecular H-Bond (O⋅⋅⋅H) Distance (Å) | Relative Energy (kcal/mol) |

| A | Folded (Hydrogen-Bonded) | ~60° (gauche) | ~2.1 | 0.00 |

| B | Extended (Linear) | ~180° (anti) | > 4.0 | +2.5 |

| C | Partially Folded | ~120° | ~3.0 | +1.8 |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for gaining deep insights into the properties of molecules like this compound. DFT methods offer a good balance between computational cost and accuracy for molecules of this size.

DFT calculations can elucidate the electronic structure by determining the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom of the amino group due to its lone pair of electrons, making this site nucleophilic. The LUMO is likely to be centered on the carbonyl carbon of the ester group, which is the primary electrophilic site. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

A significant application of DFT is the prediction of spectroscopic parameters, which can aid in the experimental characterization of the compound. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure and assign signals to specific atoms. Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, helping to assign the characteristic vibrational modes, such as the N-H stretches, C=O stretch, and C-O stretches.

Interactive Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available.

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) | Description |

| ¹H NMR Shift (N-H) | 1.5 - 2.5 ppm | Chemical shift of the amino protons, influenced by hydrogen bonding. |

| ¹³C NMR Shift (C=O) | ~170 ppm | Chemical shift of the carbonyl carbon. |

| IR Frequency (C=O stretch) | ~1730 cm⁻¹ | Vibrational frequency of the ester carbonyl group. |

| IR Frequency (N-H stretch) | 3300 - 3400 cm⁻¹ | Vibrational frequencies of the amino group. |

| HOMO-LUMO Gap | ~5.5 eV | Indicator of chemical reactivity. |

Mechanistic Studies of Synthetic Reactions Involving the Compound

Computational chemistry can be employed to study the mechanisms of reactions used to synthesize this compound. A common synthetic route would be the esterification of 3-aminopentanoic acid with a tert-butyl source, such as tert-butanol (B103910) or isobutylene, under acidic conditions.

DFT calculations can be used to model the reaction pathway, identifying the structures of transition states and intermediates. For an acid-catalyzed esterification, the mechanism would likely involve the protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol, and subsequent dehydration. Computational modeling could determine the activation energies for each step, providing insights into the reaction kinetics and helping to optimize reaction conditions. The stability of the tert-butyl carbocation intermediate, if formed, would also be a key factor that could be investigated computationally. Such studies would clarify the role of the catalyst and the factors that control the efficiency of the synthesis.

An in-depth analysis of this compound, a significant non-proteinogenic β-amino acid ester, relies on a suite of advanced analytical techniques to confirm its chemical structure, determine its molecular weight, and assess its purity. The strategic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods provides a comprehensive characterization, which is essential for its application in chemical synthesis and pharmaceutical research.

Emerging Research Directions and Future Perspectives on Tert Butyl 3 Aminopentanoate

Development of Novel and More Efficient Asymmetric Synthesis Routes

The synthesis of enantiomerically pure β-amino acids and their esters, such as tert-butyl 3-aminopentanoate, is of significant interest due to their role as building blocks for pharmaceuticals and peptidomimetics. nih.gov Traditional chemical methods for producing chiral amines often involve lengthy processes, generate considerable waste, and require unsustainable metal catalysts. openaccessgovernment.org Consequently, current research is intensely focused on developing highly efficient and stereoselective asymmetric methodologies.

Key strategies include the asymmetric hydrogenation of enamines, Mannich-type reactions, and conjugate additions to α,β-unsaturated systems using chiral auxiliaries or catalysts. For instance, the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine has proven effective for preparing chiral β-amino esters. nih.gov Another prominent approach involves the addition of ester enolates to tert-butanesulfinyl imines, which offers high diastereoselectivity for a wide range of substitution patterns. iupac.orgacs.org These methods provide robust pathways to optically pure β-amino esters, overcoming the limitations of classical synthesis.

Exploiting New Catalytic Systems

The evolution of novel catalytic systems is central to advancing the synthesis of chiral molecules like this compound. Research is moving away from stoichiometric reagents towards catalytic approaches, including transition metal catalysis, organocatalysis, and biocatalysis, to enhance efficiency and selectivity. acs.org

Biocatalysis: Enzymes, particularly transaminases (TAs), are gaining prominence as ideal catalysts for chiral amine synthesis due to their high stereoselectivity. nih.govnih.govacs.org Transaminases can produce optically pure β-amino acids through either the kinetic resolution of a racemic mixture or, more efficiently, the asymmetric synthesis from a prochiral ketone. nih.govresearchgate.net The use of ω-transaminases is especially attractive as it often utilizes low-cost substrates and does not require external cofactor recycling. nih.gov Engineered amine dehydrogenases (AmDHs) also represent a powerful tool, catalyzing the reductive amination of ketones with ammonia (B1221849) as the amino donor. nih.govrsc.org

Transition Metal Catalysis: Homogeneous catalysis using chiral transition metal complexes, particularly with rhodium (Rh) and ruthenium (Ru), is a well-established method for the asymmetric hydrogenation of (Z)-enamines to produce β-amino acid derivatives with high yields. acs.org Iridium-based catalysts have also shown significant promise in the asymmetric hydrogenation of various imines. acs.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully used to catalyze the addition of aldehydes to protected imines, yielding adducts with excellent diastereo- and enantioselectivities. A significant advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

Exploration of Under-explored Chemical Transformations

Beyond its synthesis, research into this compound is likely to explore novel chemical transformations of its functional groups—the primary amine and the tert-butyl ester.

The primary amine serves as a versatile handle for derivatization. It can undergo N-acylation, N-alkylation, or be used to construct nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. rsc.org The amine group allows for its incorporation into peptide chains, making it a valuable building block for creating β-peptides. These peptides can form stable secondary structures and are of great interest in drug development and molecular recognition.

The tert-butyl ester group is primarily a protecting group for the carboxylic acid. Its selective removal (deprotection) is a crucial transformation. While traditionally cleaved under strong acidic conditions, milder and more selective methods are being investigated. acsgcipr.orgorganic-chemistry.org For instance, systems like cerium(III) chloride/sodium iodide or zinc bromide have been shown to selectively deprotect tert-butyl esters in the presence of other acid-sensitive groups. acs.orgresearchgate.net Environmentally benign reagents like aqueous phosphoric acid are also effective for this purpose. organic-chemistry.org Furthermore, the tert-butyl ester can be directly converted into other functional groups, such as amides or other esters, via in-situ generation of an acid chloride intermediate under mild conditions. organic-chemistry.org

Expansion of Applications in Material Science and Supramolecular Chemistry

The unique structure of this compound, possessing both a hydrogen-bond donor (amine) and acceptor (ester carbonyl), makes it a promising candidate for applications in advanced materials.

In material science, β-amino esters are key monomers for the synthesis of poly(β-amino ester)s (PBAEs). resolvemass.canih.gov PBAEs are a class of biodegradable and pH-sensitive polymers widely explored for biomedical applications such as drug delivery and gene therapy. nih.govfrontiersin.orgscirp.org The polymerization typically occurs via a Michael addition reaction. By incorporating this compound into PBAE structures, novel materials with tailored degradation rates and biocompatibility could be developed. resolvemass.ca

In supramolecular chemistry, amino acids and their derivatives are recognized as excellent building blocks for creating self-assembling systems. mdpi.comresearchgate.net The amine and carbonyl groups can participate in directional hydrogen bonding, leading to the formation of ordered nanostructures like fibers, tapes, or sheets. mdpi.comacs.org The chirality of this compound can introduce higher-order complexity, potentially leading to helical or other chiral assemblies. These supramolecular structures could find applications in hydrogel formation, catalysis, and the development of responsive "smart" materials. mdpi.com

Integration with Green Chemistry Principles for Sustainable Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. acs.orgmdpi.comispe.org The production of this compound provides multiple opportunities to integrate these principles. nih.govresearchgate.net

The 12 principles of green chemistry offer a framework for this integration. Key applications include:

Prevention: Designing syntheses that minimize waste generation from the outset. openaccessgovernment.org

Atom Economy: Employing reactions like catalytic reductive amination or hydroamination that maximize the incorporation of reactant atoms into the final product. openaccessgovernment.org

Less Hazardous Chemical Syntheses: Using biocatalysts like transaminases, which operate in water under mild conditions, avoids the need for hazardous reagents and solvents. nih.govmdpi.com

Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents (e.g., ethanol). mdpi.com

Use of Catalysis: Shifting from stoichiometric reagents (e.g., chiral auxiliaries) to catalytic amounts of enzymes or organocatalysts improves efficiency and reduces waste. rsc.orgmdpi.com

Use of Renewable Feedstocks: Developing synthetic routes that start from biomass-derived platform chemicals, such as levulinic acid, offers a sustainable alternative to petrochemical feedstocks. nih.gov

Continuous flow synthesis is another green technology that can improve the safety and efficiency of producing intermediates like this compound. ispe.org

Table 2: Application of Green Chemistry Principles for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.